1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound known for its significance in chemical research and potential applications in various scientific fields. The compound's unique structural features, involving a triazole ring and tert-butoxycarbonyl (Boc) protecting group, make it an interesting subject for studying chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process, starting from readily available starting materials. Here's a common synthetic route:
Formation of the Triazole Ring:
Incorporation of the Boc-Protected Amine: : This step involves the reaction of tert-butoxycarbonyl chloride with the corresponding amine to introduce the Boc protecting group.
Introduction of the Carboxylic Acid Group: : Carboxylation using an appropriate carbon dioxide source or a carbonylation reaction to form the carboxylic acid functional group.
Industrial Production Methods
Large-scale industrial synthesis of this compound would follow similar steps but optimized for efficiency, yield, and cost-effectiveness. Factors such as reaction scale, purification methods, and environmental considerations are critical for industrial production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, such as:
Oxidation: : Conversion of alcohol groups to carbonyl groups or further to carboxylic acids.
Reduction: : Hydrogenation to reduce double or triple bonds.
Substitution: : Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for selective reductions.
Substitution: : Reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
From Oxidation: : Corresponding carbonyl compounds or carboxylic acids.
From Reduction: : Reduced forms of the original compound, depending on the reaction conditions.
From Substitution: : New compounds with substituted functional groups, retaining the core triazole structure.
Scientific Research Applications
This compound finds applications in several scientific domains:
Chemistry
Building Blocks: : Utilized as a precursor or intermediate in organic synthesis for more complex molecules.
Catalysts: : As part of catalytic systems in reactions requiring high specificity.
Biology
Probes: : Utilized in biochemical assays and labeling studies due to its unique functional groups.
Inhibitors: : Potential use in designing enzyme inhibitors or receptor modulators.
Medicine
Drug Development: : As a scaffold for developing novel therapeutic agents targeting specific biological pathways.
Diagnostic Tools: : Used in the development of diagnostic probes for medical imaging or assays.
Industry
Materials Science: : Incorporated into polymers or coatings to impart desired properties like stability or reactivity.
Mechanism of Action
The mechanism of action for this compound can vary based on its application:
Molecular Targets and Pathways
Enzyme Inhibition: : Binding to active sites or allosteric sites on enzymes, inhibiting their function.
Receptor Modulation: : Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: : Participation in chemical reactions due to its reactive functional groups.
Comparison with Similar Compounds
Uniqueness and Similarities
Compared to other similar compounds, 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of a triazole ring and Boc-protected amine, making it versatile in synthesis and applications.
List of Similar Compounds
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxamide
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-5-carboxylic acid
1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylate
By comparing these compounds, researchers can highlight the specific benefits and applications of this compound in their respective fields.
How’s that for a detailed dive into our subject? Need more details on any specific section, or ready to shift gears?
Properties
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-12(2,3)20-11(19)13-6-4-5-7-16-8-9(10(17)18)14-15-16/h8H,4-7H2,1-3H3,(H,13,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJKVMUVYUUSGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C=C(N=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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